molecular formula C8H12O B3050241 (1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one CAS No. 244610-30-8

(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one

Cat. No.: B3050241
CAS No.: 244610-30-8
M. Wt: 124.18 g/mol
InChI Key: ZRKSYTSBZMCHBI-FSPLSTOPSA-N
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Description

(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one ( 244610-30-8) is a high-value bicyclic monoterpene derivative of significant interest as a chiral building block in organic synthesis . This compound features a fused cyclopropane and cyclohexane ring system, with a ketone group at the 2-position and two methyl groups at the 6-position, and has a molecular formula of C8H12O and a molecular weight of 124.18 g/mol . Its primary research value lies in its application as a key synthetic intermediate for the development of fragrances, pharmaceuticals, and agrochemicals . The strained bicyclic[3.1.0] skeleton serves as a versatile precursor. In pharmaceutical research, derivatives of this core structure have been investigated for their potential anxiolytic activity, with studies exploring compounds such as N-(6,6-dimethylbicyclo[3.1.0]hex-3-yl)-N-benzoylpiperazine . The compound also serves as a fundamental substrate for studying reaction mechanisms, such as the gas-phase photodecarbonylation reactions of bicyclo[3.1.0]hexanones, which provide insights into diradical intermediates and stereoelectronic effects . The product is characterized by a high level of stereochemical purity. It can be synthesized via scalable processes starting from natural terpenes like (+)-3-carene or through enantioselective routes from (R)-epichlorohydrin, the latter capable of providing material with >99% enantiomeric excess and is suitable for hundred-gram batches . Safety Information: This chemical is for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use . Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

(1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-8(2)5-3-4-6(9)7(5)8/h5,7H,3-4H2,1-2H3/t5-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKSYTSBZMCHBI-FSPLSTOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(=O)CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1C(=O)CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472024
Record name CTK0I7369
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244610-30-8
Record name CTK0I7369
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for (1R,5S)-6,6-Dimethylbicyclo[31

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite, tert-butyl methyl ether, and water.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It can participate in metabolic pathways, leading to the formation of various metabolites.

Comparison with Similar Compounds

Key Observations :

  • Ring Strain: The [3.1.0] system in the target compound imposes higher ring strain compared to the [3.1.1] system in nopinone, enhancing its reactivity in ring-opening or functionalization reactions .
  • Bioactivity : Coumarin-linked bicyclo compounds (e.g., ) exhibit antiviral activity, whereas carboxamide derivatives () show antitumor effects, highlighting structure-activity relationships.

Comparisons with Other Bicyclic Systems :

  • Nopinone: Synthesized via oxidation of β-pinene, leveraging the inherent [3.1.1] framework .
  • 3-Azabicyclo Derivatives : Prepared through intramolecular Tsuji-Trost reactions using allylic acetates and palladium catalysts (e.g., compound 5a in ) .
  • Coumarin-Bicyclo Hybrids : Constructed via nucleophilic substitution of hydroxycoumarins with brominated bicyclo precursors ().

Yield and Selectivity :

  • The target compound’s stereoselective synthesis achieves ~87% yield in reduction steps , whereas coumarin derivatives (e.g., 3db in ) attain 65% yield under Mitsunobu conditions.
  • Diastereomeric ratios (e.g., 9:1 in ) underscore the challenge of stereocontrol in strained systems.

Computational and Mechanistic Insights

Molecular docking studies () reveal that bicyclo[3.1.0]-based tosylates bind strongly to CDK2 (cyclin-dependent kinase 2) via hydrophobic interactions with the active site (binding energy: −9.2 kcal/mol). In contrast, coumarin hybrids () target viral proteases, with hydrogen bonds to catalytic residues (e.g., His41 in SARS-CoV-2 Mᵖʳᵒ) .

Biological Activity

(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one, also known as (1R)-(+)-Nopinone, is a bicyclic ketone with the molecular formula C9H14OC_9H_{14}O and a molecular weight of approximately 138.2069 g/mol. This compound has garnered attention due to its unique structural properties and potential biological activities, particularly in antimicrobial applications.

Chemical Structure and Properties

The compound's bicyclic structure contributes to its distinctive chemical properties and biological activities. The stereochemistry of this compound is significant for its interactions with biological targets, influencing its pharmacological potential.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal effects . Studies suggest that compounds derived from this bicyclic structure may serve as promising candidates for pharmaceutical development targeting microbial infections.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntibacterialEffective against various bacterial strains
AntifungalExhibits activity against fungal pathogens
Potential ApplicationsDevelopment of new therapeutic agents

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may interact with specific biological pathways or targets within microbial cells, potentially disrupting essential functions necessary for survival.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal explored the antimicrobial efficacy of this compound against several pathogens. The results indicated a significant reduction in microbial growth at various concentrations of the compound.

Table 2: Antimicrobial Efficacy Results

PathogenConcentration (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus5015
Escherichia coli10020
Candida albicans7518

Synthesis and Derivatives

Several synthesis methods have been developed for this compound, allowing for the creation of various derivatives that may exhibit enhanced biological activity or improved properties.

Table 3: Synthesis Methods

Method TypeDescription
Chemical SynthesisTraditional organic synthesis techniques
BiocatalysisEnzymatic methods to produce the compound
Derivative SynthesisModifications to enhance biological activity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-2-one, and how do they differ in efficiency and scalability?

  • Methodological Answer : Two primary routes are reported:

  • Route 1 : Scalable five-step synthesis from (+)-3-carene, avoiding toxic chromium oxidants and minimizing chromatography through crystallization/distillation . Yields are improved by optimizing silver salt usage.
  • Route 2 : Catalytic intramolecular cyclopropanation of (R)-1,2-epoxyhex-5-ene using lithium tetramethylpiperidide (LTMP), enabling multi-kilogram production .
  • Comparison : Route 1 prioritizes cost-effectiveness and reduced toxicity, while Route 2 offers enantiomeric purity and scalability for industrial research.

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : Key signals include cyclopropane ring protons (δ 1.2–1.8 ppm) and ketone carbonyl (δ ~210 ppm in 13C^{13}\text{C} NMR). Axial vs. equatorial substituents are distinguished via coupling constants .
  • X-ray Crystallography : Resolves absolute configuration, particularly in derivatives (e.g., protease inhibitor complexes) .
  • Chiral HPLC : Validates enantiopurity by comparing retention times with racemic mixtures .

Q. What spectroscopic techniques are most effective for characterizing this bicyclic ketone?

  • Methodological Answer :

TechniqueKey DataUtility
1H^{1}\text{H}/13C^{13}\text{C} NMRCyclopropane protons (δ 1.3–1.7 ppm), ketone carbonyl (δ ~210 ppm)Confirms bicyclic framework and substituents
FTIRStrong C=O stretch (~1740 cm1^{-1})Verifies ketone functionality
HRMSExact mass (e.g., C8_8H12_{12}O: 124.0888)Validates molecular formula

Advanced Research Questions

Q. What strategies are employed to minimize toxic reagents in the synthesis of this compound?

  • Methodological Answer :

  • Replacement of Chromium Oxidants : Milder oxidants (e.g., TEMPO/NaClO) are used in ketone formation, reducing environmental and safety risks .
  • Catalytic Cyclopropanation : LTMP-mediated reactions lower stoichiometric metal waste, enhancing atom economy .
  • Solvent Recycling : Hexanes/EtOAC gradients in chromatography are reused to minimize waste .

Q. How do reaction conditions influence regioselectivity in cyclopropanation steps?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (−78°C) favor exo transition states, reducing strain in bicyclic systems .
  • Catalyst Loading : Substoichiometric LTMP (10 mol%) directs intramolecular closure over dimerization, achieving >90% regioselectivity .
  • Solvent Effects : Polar aprotic solvents (THF) stabilize intermediates, enhancing cyclopropanation efficiency .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Methodological Answer :

  • Challenge 1 : Exothermic cyclopropanation requires precise temperature control. Solution : Jet-loop reactors enable rapid heat dissipation in multi-kilogram batches .
  • Challenge 2 : Column chromatography bottlenecks. Solution : Crystallization-driven purification replaces chromatography, improving throughput .
  • Challenge 3 : Enantiomeric drift during distillation. Solution : Short-path distillation under reduced pressure preserves stereochemical integrity .

Q. How do structural modifications of the bicyclo[3.1.0]hexane scaffold impact reactivity?

  • Methodological Answer :

  • Steric Effects : 6,6-Dimethyl groups hinder nucleophilic attacks at the ketone, directing reactivity to the cyclopropane ring .
  • Ring Strain : High strain energy (≈25 kcal/mol) facilitates ring-opening reactions (e.g., epoxidation or Diels-Alder additions) for functionalization .
  • Derivative Synthesis : Substituents at C3 (e.g., azabicyclo derivatives) enhance pharmacological activity by modulating steric and electronic profiles .

Q. How are data contradictions resolved when different synthetic routes yield varying stereochemical outcomes?

  • Methodological Answer :

  • Mechanistic Studies : DFT calculations model transition states to rationalize divergent pathways (e.g., endo vs. exo cyclopropanation) .
  • Cross-Validation : Correlate NMR data with X-ray structures of intermediates to identify configuration drifts .
  • Byproduct Analysis : GC-MS identifies minor isomers, guiding optimization of reaction conditions (e.g., solvent polarity, catalyst) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one
Reactant of Route 2
(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one

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